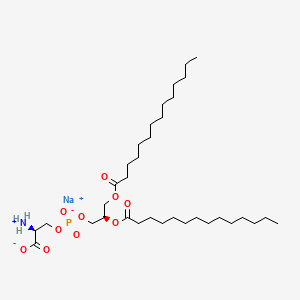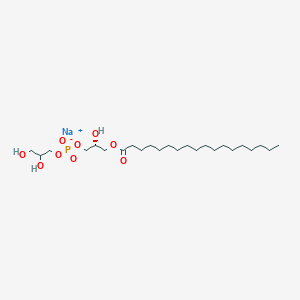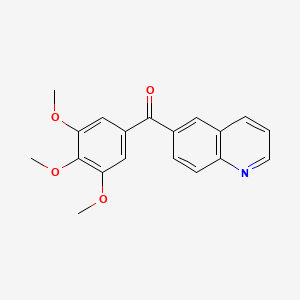
MPT0B014
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPT0B014 is a novel derivative of aroylquinoline, known for its potent anti-cancer properties. It has shown significant efficacy in inhibiting the growth of human non-small cell lung cancer cells both in vitro and in vivo . This compound is particularly notable for its ability to induce cell cycle arrest and apoptosis, making it a promising candidate for cancer research and treatment .
Mechanism of Action
Action Environment
Keep in mind that these insights are speculative based on the compound’s structure. Further experimental studies are needed to validate these hypotheses. If you have access to additional data, we can refine our understanding. 😊
References:
Preparation Methods
Synthetic Routes and Reaction Conditions: MPT0B014 is synthesized through a series of chemical reactions involving the coupling of 6-quinolinyl with 3,4,5-trimethoxybenzoyl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving multiple steps of purification and characterization to ensure high purity and yield .
Types of Reactions:
Polymerization Inhibition: this compound acts as a tubulin polymerization inhibitor, disrupting the formation of microtubules which are essential for cell division.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yield and purity.
Major Products:
Scientific Research Applications
MPT0B014 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It has shown significant potential in inhibiting the growth of non-small cell lung cancer cells and overcoming drug resistance.
Cell Cycle Studies: The compound is used to study the mechanisms of cell cycle arrest and apoptosis in cancer cells.
Drug Development: this compound is being explored as a potential anti-cancer agent in combination with other drugs like erlotinib.
Comparison with Similar Compounds
Paclitaxel: Another tubulin polymerization inhibitor used in cancer treatment.
Vincristine: A chemotherapy medication that also targets microtubules.
Comparison:
Properties
IUPAC Name |
quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXITQZCMSYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215208-59-5 |
Source


|
| Record name | 1215208-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
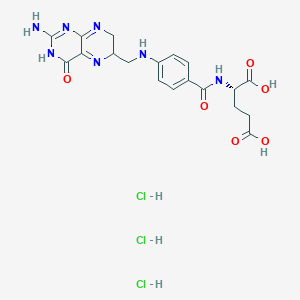
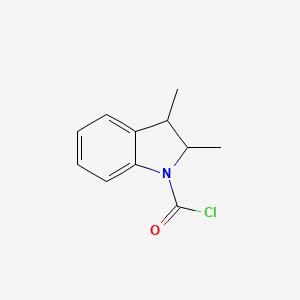
![Ethanone, 1-[2-(2-propynyl)phenyl]- (9CI)](/img/new.no-structure.jpg)

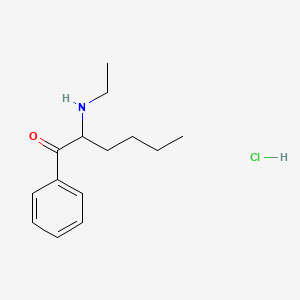
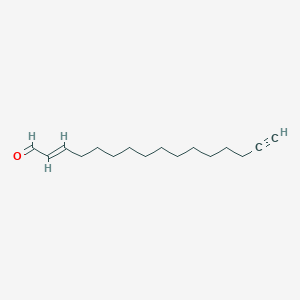
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
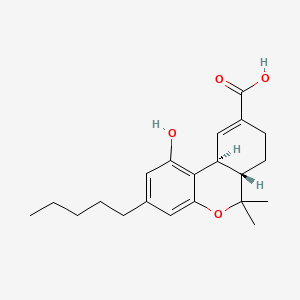
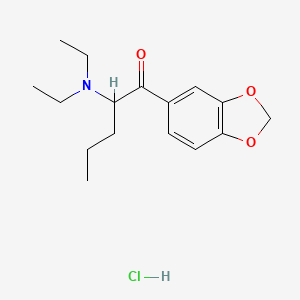
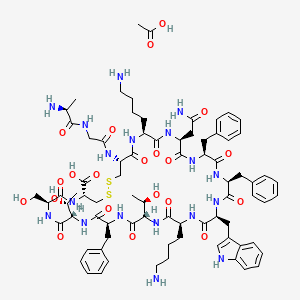
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
